molecular formula C16H13ClN2O2 B6559676 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921543-84-2

3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6559676
CAS No.: 921543-84-2
M. Wt: 300.74 g/mol
InChI Key: KFRRMQMXQWZNFT-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

  • Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

  • Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution reactions, where chlorine is introduced to the benzene ring.

  • Coupling with the Amide Group: The final step involves the coupling of the chlorinated benzene derivative with the indole derivative to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the indole nitrogen to a more oxidized state.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring or the indole core can be replaced with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination and various nucleophiles for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized indole derivatives.

  • Reduction Products: Reduced chloro derivatives.

  • Substitution Products: Various substituted benzene and indole derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: Indole derivatives, including this compound, are studied for their biological activities. They have shown potential in modulating various biological pathways and have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 5-Chloro-1H-indole-3-carboxamide: Similar in structure but lacks the methyl group on the indole nitrogen.

  • 3-Chloro-N-(2-oxoindolin-5-yl)benzamide: Similar but with a different indole derivative.

  • 4-Chloro-3-(3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide: Similar but with a different position of the chloro group.

Uniqueness: The presence of the methyl group on the indole nitrogen and the specific substitution pattern on the benzene ring make this compound unique compared to its analogs. These structural differences can lead to variations in biological activity and reactivity.

This comprehensive overview provides a detailed understanding of 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various scientific fields make it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRMQMXQWZNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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